molecular formula C20H17Br2N3O2 B11552543 2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide

2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide

Cat. No.: B11552543
M. Wt: 491.2 g/mol
InChI Key: YVNXVOSHTGBZJC-VROXFSQNSA-N
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Description

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of 3,5-dibromo-4-methylaniline with acetohydrazide under acidic conditions to form the intermediate hydrazide.

    Condensation reaction: The intermediate hydrazide is then reacted with 2-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Oxidation of the hydroxyl group can lead to the formation of quinones.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17Br2N3O2

Molecular Weight

491.2 g/mol

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H17Br2N3O2/c1-12-17(21)8-14(9-18(12)22)23-11-20(27)25-24-10-16-15-5-3-2-4-13(15)6-7-19(16)26/h2-10,23,26H,11H2,1H3,(H,25,27)/b24-10-

InChI Key

YVNXVOSHTGBZJC-VROXFSQNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)O)Br

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)Br

Origin of Product

United States

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